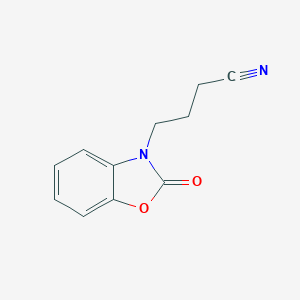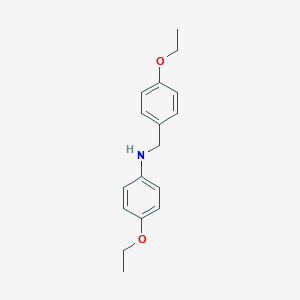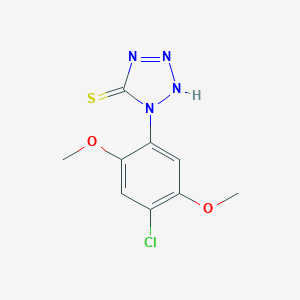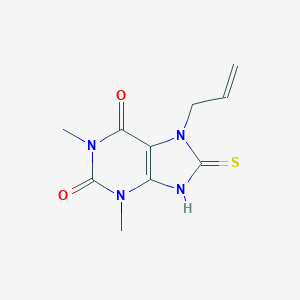![molecular formula C20H13N5O4S B317232 4-nitro-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide](/img/structure/B317232.png)
4-nitro-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-nitro-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a nitro group, an oxazolo[4,5-b]pyridine moiety, and a benzamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide typically involves multiple steps. One common synthetic route starts with the condensation of 2-amino-5-bromopyridin-3-ol with 4-methylbenzaldehyde in anhydrous dimethylformamide (DMF). This intermediate undergoes cyclization with trimethoxybenzohydrazide in the presence of an iodine catalyst and potassium carbonate to form a key intermediate. The final step involves a Suzuki coupling reaction with various aryl boronic acids in the presence of palladium(II) chloride and cesium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.
化学反应分析
Types of Reactions
4-nitro-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Cyclization: The compound can form additional heterocyclic structures through cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and electrophiles or nucleophiles for substitution reactions. Cyclization reactions often require catalysts such as palladium or iodine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
4-nitro-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide has shown promise in several scientific research applications:
Medicinal Chemistry: It has been investigated for its anticancer properties, showing activity against various human cancer cell lines, including breast cancer, lung cancer, colon cancer, and ovarian cancer.
Biological Studies: The compound’s ability to interact with biological targets makes it a valuable tool for studying cellular processes and pathways.
Chemical Biology: It can be used as a probe to investigate the mechanisms of action of related compounds and to identify potential drug targets.
作用机制
The mechanism of action of 4-nitro-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets within cells. The compound is believed to inhibit key enzymes or signaling pathways that are essential for cancer cell survival and proliferation. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with DNA replication or repair mechanisms .
相似化合物的比较
Similar Compounds
2-methyl-3-nitro-N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide: This compound shares a similar core structure but has a methyl group instead of a nitro group.
4-ethoxy-3-nitro-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide: This derivative has an ethoxy group in place of the nitro group.
Uniqueness
4-nitro-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide is unique due to its specific combination of functional groups and heterocyclic moieties, which confer distinct chemical and biological properties. Its nitro group, in particular, plays a crucial role in its anticancer activity, making it a valuable compound for further research and development .
属性
分子式 |
C20H13N5O4S |
|---|---|
分子量 |
419.4 g/mol |
IUPAC 名称 |
4-nitro-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C20H13N5O4S/c26-18(12-6-8-15(9-7-12)25(27)28)24-20(30)22-14-4-1-3-13(11-14)19-23-17-16(29-19)5-2-10-21-17/h1-11H,(H2,22,24,26,30) |
InChI 键 |
XUIWVSVQXYBWOQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=C(O3)C=CC=N4 |
规范 SMILES |
C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=C(O3)C=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloro-2-(5-{[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B317149.png)
![N-(3-bromophenyl)-2-[(7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B317154.png)
![N-(2-CHLOROPHENYL)-2-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE](/img/structure/B317159.png)

![5-{[5-(3-Chloro-2-methylphenyl)-2-furyl]methylene}-1,3-diethyl-2-thioxo-4-imidazolidinone](/img/structure/B317165.png)
![N-[(4-ethoxyphenyl)methyl]-2-(2-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B317166.png)

![7-(3-chlorobenzyl)-1,3-dimethyl-8-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B317168.png)
![1-(4-Chlorophenyl)-5-[(2-fluorophenyl)methylsulfanyl]tetrazole](/img/structure/B317169.png)
![N-[4-(1-isobutyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B317170.png)
![2-[(4,5-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B317171.png)

![N,N-diethyl-2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide](/img/structure/B317173.png)

